Bis(oxiranylmethyl) 2,4,4-trimethyladipate
Description
Bis(oxiranylmethyl) 2,4,4-trimethyladipate is a specific type of aliphatic diglycidyl ester. Its chemical structure consists of a C9 aliphatic backbone derived from 2,4,4-trimethyladipic acid, with glycidyl (B131873) groups attached to both ends. The presence of these reactive epoxy functionalities allows it to act as a crosslinking agent or a monomer in the formation of complex polymer networks.
| Property | Value |
| CAS Number | 53445-36-6 |
| Molecular Formula | C15H24O6 |
| Molecular Weight | 300.35 g/mol |
Note: Data for this table is based on available chemical information for bis(oxiranylmethyl) 2,2,4(or 2,4,4)-trimethyladipate.
Epoxy resins are a crucial class of thermosetting polymers known for their excellent mechanical strength, chemical resistance, and adhesive properties. wikipedia.org They are characterized by the presence of one or more epoxy groups, which can undergo ring-opening polymerization with a variety of curing agents to form a rigid, three-dimensional network. wikipedia.org This crosslinked structure is responsible for the desirable properties of the final cured material.
This compound fits within this field as a reactive diluent or a primary epoxy resin component. Unlike traditional aromatic epoxy resins like those based on bisphenol-A, its aliphatic nature can contribute to improved flexibility, weatherability, and a lower viscosity in the uncured state. The incorporation of such aliphatic diepoxides can be a strategic approach to tailor the properties of the final thermoset for specific applications where toughness and outdoor durability are paramount.
Multifunctional epoxy esters, a category to which this compound belongs, are instrumental in the advancement of polymer materials. The presence of more than one epoxy group allows for the formation of highly crosslinked networks, which generally translates to enhanced thermal stability, improved chemical resistance, and higher mechanical strength in the cured polymer. wikipedia.org
The ester linkages within the backbone of these molecules can introduce a degree of hydrolytic degradability, which is a growing area of interest for developing more sustainable and environmentally friendly thermosetting materials. Furthermore, the ability to synthesize these esters from a wide variety of diacids and epichlorohydrin (B41342) offers a versatile platform for designing polymers with a broad spectrum of properties. Research into novel multifunctional epoxy esters is driven by the need for materials with tailored performance characteristics for demanding applications in coatings, adhesives, composites, and electronics.
While specific academic research on this compound appears to be limited in publicly accessible literature, the broader scope of research on aliphatic epoxy esters provides a clear indication of the scientific interest in such compounds. The primary objectives of academic investigations in this area typically include:
Synthesis and Characterization: Developing efficient and sustainable synthetic routes for novel aliphatic epoxy esters and thoroughly characterizing their chemical structure and physical properties. This often involves techniques like NMR spectroscopy, FTIR spectroscopy, and mass spectrometry.
Curing Kinetics and Polymer Network Formation: Studying the reaction kinetics of these epoxy esters with various curing agents to understand how the polymer network forms. This knowledge is crucial for controlling the curing process and the final properties of the thermoset.
Structure-Property Relationships: Investigating how the molecular structure of the epoxy ester, including the length and branching of the aliphatic chain, influences the mechanical, thermal, and chemical properties of the resulting thermoset polymer.
Application-Oriented Research: Exploring the potential of these novel epoxy systems in specific applications, such as developing tougher and more flexible epoxy resins, creating bio-based and degradable polymers, and formulating advanced coatings and composites with enhanced performance.
The study of compounds like this compound contributes to the fundamental understanding of how molecular architecture dictates macroscopic material properties, paving the way for the next generation of advanced thermosetting polymers.
| Research Objective | Key Methodologies | Desired Outcomes |
| Synthesis & Characterization | NMR, FTIR, Mass Spectrometry, GPC | Efficient synthesis, confirmation of chemical structure, determination of molecular weight and purity. |
| Curing Kinetics | DSC, Rheometry | Understanding reaction rates, gel time, and vitrification for process optimization. |
| Structure-Property Analysis | DMA, TGA, Tensile Testing | Correlation of molecular design with mechanical strength, thermal stability, and flexibility. |
| Application Development | Formulation with fillers/fibers, performance testing | Creation of novel coatings, adhesives, and composites with superior properties. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
25677-83-2 |
|---|---|
Molecular Formula |
C15H24O6 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
bis(oxiran-2-ylmethyl) 2,4,4-trimethylhexanedioate |
InChI |
InChI=1S/C15H24O6/c1-10(14(17)21-9-12-7-19-12)4-15(2,3)5-13(16)20-8-11-6-18-11/h10-12H,4-9H2,1-3H3 |
InChI Key |
UYCWWICJTSIJIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)CC(=O)OCC1CO1)C(=O)OCC2CO2 |
Origin of Product |
United States |
Synthetic Routes and Precursor Chemistry of Bis Oxiranylmethyl 2,4,4 Trimethyladipate
Traditional Epichlorohydrin-Based Functionalization Techniques
The most common method for synthesizing glycidyl (B131873) esters, including Bis(oxiranylmethyl) 2,4,4-trimethyladipate, is the reaction of a polycarboxylic acid with epichlorohydrin (B41342). google.com This process typically occurs in two main stages: the initial addition of epichlorohydrin to the carboxylic acid groups to form a chlorohydrin ester intermediate, followed by a dehydrohalogenation step to form the final glycidyl ester. google.com The excess epichlorohydrin often serves as a solvent for the reaction. google.com
The general reaction can be summarized as:
Step 1 (Addition): 2,4,4-trimethyladipic acid + Epichlorohydrin → Chlorohydrin ester intermediate
Step 2 (Dehydrohalogenation): Chlorohydrin ester intermediate + Base → this compound + Salt + Water
The efficiency of the epichlorohydrin route is highly dependent on the catalytic system employed. Catalysts are crucial for accelerating the initial addition reaction and ensuring high conversion rates. Common catalysts for the synthesis of glycidyl esters include tertiary amines, quaternary ammonium (B1175870) salts, and Lewis acids. google.comijarsct.co.ingoogle.com
Quaternary ammonium salts are particularly effective as phase-transfer catalysts, facilitating the reaction between the carboxylate salt and epichlorohydrin. ijarsct.co.inchalmers.se The choice of catalyst can significantly impact reaction times and the formation of by-products. For instance, the use of a Lewis acid catalyst, such as stannic chloride or boron trifluoride, is another established technique, though it can sometimes lead to the formation of polymeric by-products. google.com Optimization strategies focus on selecting a catalyst that provides high selectivity for the desired chlorohydrin intermediate while minimizing side reactions.
| Catalyst Type | Specific Examples | Role in Reaction | Key Optimization Factors |
|---|---|---|---|
| Tertiary Amines | Triethylamine (TEA) | Acts as a nucleophile to activate epichlorohydrin and as a base for dehydrohalogenation. ijarsct.co.in | Concentration, temperature control to prevent side reactions. |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Tetramethylammonium chloride | Phase-transfer catalyst, enhances reaction between aqueous and organic phases. google.comchalmers.se | Catalyst loading, choice of salt to match reactants. |
| Lewis Acids | Stannic Chloride (SnCl₄), Boron Trifluoride (BF₃) | Activates the epoxide ring of epichlorohydrin for nucleophilic attack by the carboxylic acid. google.com | Strict moisture control, prevention of polymer formation. |
Controlling process parameters is critical for maximizing the yield and purity of this compound. Key parameters include reaction temperature, pressure, and the molar ratio of reactants. The initial addition reaction is typically carried out at elevated temperatures, often between 65°C and 93°C, to ensure a complete reaction and reduce the acid value to zero. google.com
The subsequent dehydrohalogenation step is highly sensitive. It is often performed by the slow addition of an alkali metal hydroxide, such as sodium hydroxide, at a lower temperature (e.g., 32°C to 54°C). google.com This step is frequently conducted under reduced pressure to facilitate the continuous removal of water formed during the reaction, which drives the equilibrium towards the formation of the final epoxide product and prevents hydrolysis of the ester and epoxide groups. google.com An excess of epichlorohydrin, typically 2 to 5 moles per carboxylic acid group, is generally used to serve as a solvent and ensure complete conversion. google.com
| Parameter | Typical Range | Impact on Reaction and Yield Control |
|---|---|---|
| Temperature (Addition Step) | 65°C - 93°C | Higher temperatures increase reaction rate but can lead to by-products if not controlled. google.com |
| Temperature (Dehydrohalogenation) | 32°C - 54°C | Lower temperatures are crucial to prevent hydrolysis of the epoxide ring and ester linkages. google.com |
| Pressure | Reduced Pressure (Vacuum) | Used during dehydrohalogenation to remove water, shifting the equilibrium to favor product formation. google.com |
| Molar Ratio (Epichlorohydrin:Acid Group) | 2:1 to 5:1 | Excess epichlorohydrin acts as a solvent and drives the initial addition reaction to completion. google.com |
| Base Addition | Slow, controlled addition of NaOH | Prevents localized high pH and temperature, which can cause unwanted side reactions and product degradation. google.com |
Exploration of Alternative Synthetic Methodologies
Growing concerns over the use of halogenated compounds like epichlorohydrin have spurred research into alternative, more environmentally benign synthetic routes. These methodologies focus on avoiding chlorinated intermediates and leveraging renewable, bio-based feedstocks for the adipate (B1204190) precursor.
Non-halogenated approaches avoid the use of epichlorohydrin altogether, thereby eliminating the formation of chlorinated waste streams. These methods typically involve the synthesis of an unsaturated precursor, bis(allyl) 2,4,4-trimethyladipate, followed by direct epoxidation of the double bonds.
Common epoxidizing agents for this transformation include peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), and metal-catalyzed systems using hydroperoxides like tert-butyl hydroperoxide (TBHP). orientjchem.orgresearchgate.net Metal complexes based on titanium, molybdenum, or manganese are effective catalysts for activating the peroxide oxidant. orientjchem.orgmdpi.com Another approach involves the use of hydrogen peroxide as the primary oxidant, often in the presence of a catalyst, which offers a greener profile as its only byproduct is water. organic-chemistry.org These methods offer a pathway to the target molecule that is free from halogenated intermediates, aligning with the principles of green chemistry.
The synthesis of the adipate moiety, the backbone of the target molecule, is also undergoing a green transformation. Adipic acid, the parent compound of 2,4,4-trimethyladipate, is a significant industrial chemical traditionally produced from petroleum-based feedstocks like benzene (B151609). researchgate.netki.si This process has a considerable environmental footprint, including the emission of nitrous oxide, a potent greenhouse gas. blogspot.com
To mitigate this, significant research has focused on producing adipic acid from renewable resources, primarily glucose derived from biomass. tandfonline.comnih.gov These bio-based pathways can reduce greenhouse gas emissions by up to 95%. researchgate.netblogspot.com Several routes have been developed:
Fermentation to Muconic Acid: Genetically engineered microorganisms, such as Escherichia coli, can ferment sugars into cis,cis-muconic acid. researchgate.netnih.gov This intermediate is then converted to adipic acid via catalytic hydrogenation. blogspot.com
Conversion of Glucaric Acid: Glucose can be oxidized to produce glucaric acid, which is then hydrodeoxygenated to yield adipic acid. ki.siblogspot.com This chemo-catalytic process has been developed at the pilot scale. blogspot.com
Direct Fermentation: Research is also underway to develop microbial strains that can produce adipic acid directly from sugars in a single fermentation step. blogspot.comresearchgate.net
These bio-based approaches provide a sustainable source for the adipate precursor, which can then be functionalized using either traditional or alternative epoxidation techniques to produce the final this compound.
| Pathway | Starting Material | Key Intermediate | Conversion Method | Reference |
|---|---|---|---|---|
| Muconic Acid Route | Glucose | cis,cis-Muconic Acid | Microbial Fermentation followed by Catalytic Hydrogenation | researchgate.netblogspot.com |
| Glucaric Acid Route | Glucose | D-Glucaric Acid | Oxidation followed by Hydrodeoxygenation | ki.sitandfonline.com |
| Direct Fermentation | Sugars, Vegetable Oils | (Direct to Adipic Acid) | Single-step microbial fermentation | blogspot.com |
Polymerization Mechanisms and Network Formation
Ring-Opening Polymerization of Oxiranylmethyl Groups
The fundamental process for polymerizing this monomer is ring-opening polymerization (ROP), where the strained three-membered epoxy ring opens to form an ether linkage, propagating a polymer chain. This can be initiated through cationic, anionic, or thermal pathways.
Cationic Polymerization Studies
Cationic ring-opening polymerization (CROP) is a common method for polymerizing epoxides. researchgate.netmdpi.com The process is initiated by strong Brønsted or Lewis acids, or more commonly, by photoinitiators like diaryliodonium or triarylsulfonium salts that generate a strong acid upon UV irradiation. researchgate.netturkchem.net
The mechanism proceeds via the protonation of the oxygen atom in the oxirane ring, creating a highly reactive oxonium ion. This active center is then susceptible to nucleophilic attack by the oxygen of another monomer molecule. mdpi.com In the presence of hydroxyl-containing compounds (like alcohols or even trace water), the polymerization can proceed through an "activated monomer" (AM) mechanism. In the AM pathway, the proton is continuously transferred between the hydroxyl groups and the monomer, activating the monomer for attack by a neutral nucleophile, which can influence the reaction kinetics and network structure. researchgate.netradtech.org
While this is the established mechanism for epoxides, specific kinetic studies or detailed research findings detailing the CROP of Bis(oxiranylmethyl) 2,4,4-trimethyladipate were not found.
Anionic Polymerization Studies
Anionic ring-opening polymerization (AROP) of epoxides is initiated by strong nucleophiles or bases, such as alkoxides, hydroxides, or organometallic compounds. nih.gov The initiator attacks one of the carbon atoms of the epoxy ring, opening it to form an alkoxide, which then serves as the propagating species for the next monomer unit. phasetransfercatalysis.com
For glycidyl (B131873) esters, AROP can provide a pathway to well-defined polyethers. acs.orgresearchgate.net The polymerization can be controlled to produce polymers with specific molecular weights and low dispersity. acs.org However, the ester groups within the this compound structure could potentially be susceptible to side reactions with strong anionic initiators, a factor that would require careful selection of reaction conditions.
Thermal Initiated Polymerization
The thermal self-polymerization of epoxy resins without the addition of a catalyst or curing agent is possible but generally requires high temperatures. The mechanism can be complex, often involving trace impurities (like hydroxyl groups) that initiate the polymerization. The reaction is typically slow and may not proceed to full conversion, making it a less common method for producing highly cross-linked, high-performance materials. researchgate.net Studies focusing specifically on the thermally initiated polymerization of this compound are absent from the reviewed literature.
Cross-linking Chemistry with Various Curing Agents
For practical applications, diepoxides like this compound are typically cured with a hardener (curing agent) to form a durable three-dimensional thermoset network. The choice of curing agent significantly influences the reaction kinetics and the final properties of the material.
Amine-Functionalized Curing Agents and Reaction Pathways
Amine-based hardeners are widely used for curing epoxy resins. The reaction mechanism involves the nucleophilic addition of the amine's primary and secondary nitrogens to the carbon atoms of the epoxy ring.
The general reaction pathway proceeds as follows:
A primary amine group (-NH₂) reacts with an epoxy group, opening the ring and forming a secondary amine (-NH-) and a hydroxyl group (-OH).
The newly formed secondary amine can then react with a second epoxy group, forming a tertiary amine and another hydroxyl group. This step creates a cross-link point in the polymer network.
Common amine curing agents include aliphatic, cycloaliphatic, and aromatic polyamines. google.com The reactivity is influenced by the structure of the amine; aliphatic amines are generally more reactive and cure at lower temperatures than aromatic amines. researchgate.net The hydroxyl groups generated during the reaction can also catalyze the etherification reaction between epoxy groups, further increasing the cross-link density, especially at elevated temperatures.
No specific data tables or reaction pathways for the curing of this compound with specific amine agents were found.
Anhydride-Based Curing Systems and Kinetic Profiles
Acid anhydrides are another important class of curing agents for epoxy resins, often yielding cured products with good thermal and electrical properties. nih.gov The curing mechanism is distinct from that of amines and is often more complex. cas.cz
The reaction typically requires an initiator with an active hydrogen, such as a hydroxyl group (from trace water or an added alcohol) or a tertiary amine catalyst. The mechanism is generally understood to proceed via these steps:
Ring Opening of Anhydride (B1165640): The initiator (e.g., a hydroxyl group) attacks the carbonyl carbon of the anhydride, opening the ring to form a monoester with a carboxylic acid group.
Epoxy-Carboxylic Acid Reaction: The newly formed carboxylic acid group then reacts with an epoxy group to form an ester linkage and a new hydroxyl group.
Autocatalysis: This new hydroxyl group can then participate in opening another anhydride ring, regenerating the carboxylic acid and propagating the reaction.
This process, where a product of the reaction (the hydroxyl group) acts as a catalyst for a subsequent step, leads to an autocatalytic kinetic profile. nih.gov The reaction rate is initially slow, accelerates as the concentration of hydroxyl groups increases, and then slows again as the reactants are consumed. researchgate.net Non-isothermal differential scanning calorimetry (DSC) is a common technique used to study these kinetic profiles. researchgate.netpku.edu.cn
While the principles of anhydride curing are well-established, specific kinetic profiles and data for systems based on this compound could not be located in the scientific literature.
Based on a comprehensive search of publicly available scientific literature and technical data, there is currently insufficient specific information regarding "this compound" to generate the detailed article as requested in the provided outline.
The available information focuses on general principles of epoxy resin chemistry, including:
Latent Catalysis: General mechanisms of latent catalysis in epoxy resins often involve blocked catalysts or catalyst precursors that are activated by external stimuli like heat or light. google.comwernerblank.com Common latent catalysts include onium salts and amine-blocked acid catalysts. wernerblank.comgoogle.com
Controlled Curing: The curing of epoxy resins can be controlled by adjusting temperature, the type and concentration of the curing agent and catalyst, and the use of latent catalysts to manage the reaction rate and pot life. cnrs.frmdpi.com
Thiol-Epoxy Click Reactions: This type of reaction is a well-established method for both the curing and post-polymerization modification of various epoxy polymers. utwente.nlrsc.org It is known for its high efficiency and mild reaction conditions, typically catalyzed by a base. utwente.nlmdpi.com
Amine-Epoxy Derivatization: The reaction between amines and epoxides is a fundamental and widely used method for curing epoxy resins to form crosslinked networks. nih.govmdpi.com This chemistry is also employed for the functionalization and modification of polymers containing epoxy groups.
While these principles are broadly applicable to epoxy resins, including aliphatic diepoxides that are structurally similar to "this compound," there is no specific data or research findings directly pertaining to this compound within the scope of the requested article sections.
Therefore, to adhere to the strict instruction of focusing solely on "this compound" and not introducing information from outside this explicit scope, it is not possible to generate the requested scientific article at this time.
Structure Reactivity Relationships and Molecular Design Principles
Influence of Trimethyladipate Isomerism on Polymerization Kinetics and Network Characteristics
The isomeric configuration of the 2,4,4-trimethyladipate backbone is a critical determinant of the polymerization behavior of Bis(oxiranylmethyl) 2,4,4-trimethyladipate. Adipic acid, the precursor to the adipate (B1204190), can exist in various isomeric forms depending on the positions of the methyl groups. The specific 2,4,4-trimethyl substitution pattern introduces asymmetry and steric bulk into the monomer's backbone.
The spatial arrangement of these methyl groups can influence the flexibility of the monomer chain and its ability to pack, which in turn affects the kinetics of the polymerization process. For instance, different stereoisomers (e.g., R/S configurations at the chiral centers) can lead to variations in the rate of reaction with curing agents. This is due to the differing accessibility of the epoxy groups, a direct consequence of the steric hindrance imposed by the methyl groups.
The characteristics of the final polymer network are also heavily dependent on this isomerism. The crosslink density, a measure of the number of crosslinks per unit volume, can be affected by the isomeric purity of the monomer. A mixture of isomers might lead to a more amorphous and less densely packed network, potentially resulting in a polymer with a lower glass transition temperature (Tg) and increased flexibility. Conversely, a single, pure isomer could allow for more regular chain packing, leading to a more crystalline or ordered network with a higher Tg and greater rigidity.
Table 1: Hypothetical Influence of Trimethyladipate Isomerism on Polymer Properties
| Isomer Configuration | Predicted Effect on Polymerization Kinetics | Predicted Network Characteristics |
| Racemic Mixture | Slower reaction rate due to varied steric environments | Amorphous, lower crosslink density, lower Tg |
| Pure Enantiomer | Faster, more uniform reaction rate | Potentially more ordered network, higher crosslink density, higher Tg |
Impact of Epoxy Group Functionality and Steric Environment on Reactivity
The reactivity of this compound is primarily dictated by its two oxiranylmethyl (glycidyl) groups. These terminal epoxy groups are the sites of reaction during polymerization, typically with a curing agent such as an amine or an anhydride (B1165640). The inherent reactivity of the epoxy ring is high due to ring strain. However, the local steric and electronic environment significantly modulates this reactivity.
The 2,4,4-trimethyladipate core is an aliphatic ester, which is generally flexible. The presence of three methyl groups, particularly the gem-dimethyl groups at the 4-position, introduces significant steric hindrance. This steric bulk can shield the nearby epoxy groups, making them less accessible to the curing agent. The proximity of the methyl groups to the ester linkages and, subsequently, to the glycidyl (B131873) ether linkages, can influence the conformational freedom of the molecule, thereby affecting the orientation and accessibility of the epoxy rings for reaction.
This steric hindrance can be a critical factor in controlling the curing process. A more hindered environment around the epoxy group will generally lead to a slower reaction rate compared to a less hindered aliphatic diepoxide. This can be advantageous in applications where a longer pot life is required. The electronic nature of the adipate ester group itself, being electron-withdrawing, can also have a subtle influence on the reactivity of the adjacent glycidyl ether.
Tailoring Polymer Network Architecture through Precursor Design
The molecular structure of this compound serves as a versatile platform for designing polymer networks with specific architectures and properties. By carefully selecting the curing agent and reaction conditions, the final network topology can be precisely controlled.
The crosslink density of the cured polymer is a direct function of the functionality of the monomer and the curing agent. This compound is a difunctional epoxy monomer. When reacted with a difunctional curing agent (e.g., a diamine), it forms linear polymer chains. To create a crosslinked network, a curing agent with a functionality of three or more is required.
Table 2: Effect of Curing Agent Functionality on Network Structure
| Curing Agent Functionality | Resulting Polymer Structure | Expected Crosslink Density |
| 2 | Linear Thermoplastic | Low |
| 3 | Branched/Crosslinked Thermoset | Medium |
| 4+ | Densely Crosslinked Thermoset | High |
For linear or lightly branched polymers derived from this compound, the molecular weight distribution (MWD) is a key parameter influencing properties such as viscosity, processability, and mechanical performance. The MWD can be engineered by controlling the stoichiometry of the epoxy monomer and the curing agent, as well as the reaction conditions.
In a step-growth polymerization, which is typical for epoxy systems, a stoichiometric balance between the epoxy groups and the reactive groups of the curing agent generally leads to the highest molecular weight. By intentionally creating an off-stoichiometric ratio, the molecular weight can be limited, and the MWD can be narrowed. The presence of isomeric impurities in the monomer can also broaden the MWD, as different isomers may exhibit different reactivities, leading to a less uniform polymer chain growth. Techniques such as controlling the rate of addition of the curing agent can also be employed to manipulate the MWD of the resulting polymer.
Advanced Analytical Characterization in Research of Bis Oxiranylmethyl 2,4,4 Trimethyladipate Derived Systems
Chromatographic and Thermal Analysis of Polymerization Products and Cured Materials
Thermogravimetric Analysis (TGA) for Thermal Stability of Crosslinked Systems
Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of polymer networks. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For crosslinked systems derived from Bis(oxiranylmethyl) 2,4,4-trimethyladipate, TGA provides critical data on the onset of degradation, the rate of decomposition, and the amount of residual char at high temperatures.
Detailed research findings from TGA studies would typically reveal the temperatures at which 5% (Td5) and 10% (Td10) weight loss occurs, which are common metrics for the initial decomposition temperature. The temperature of the maximum rate of decomposition (Tmax) is also a key parameter obtained from the derivative of the TGA curve (DTG). The resulting data allows for a comparative analysis of the thermal stability of different formulations, for instance, those cured with different hardeners or containing various additives.
Below is a hypothetical data table illustrating the kind of information that would be generated from TGA studies on such systems.
| Formulation ID | Curing Agent | Td5 (°C) | Td10 (°C) | Tmax (°C) | Char Yield at 600°C (%) |
| BOTA-DA | Diamine A | 320 | 345 | 380 | 15 |
| BOTA-DAH | Anhydride (B1165640) B | 335 | 360 | 395 | 18 |
| BOTA-CI | Cationic Initiator C | 310 | 330 | 370 | 12 |
Note: The data in this table is illustrative and intended to represent typical findings. As of the latest search, specific TGA data for this compound derived systems was not publicly available.
Rheological and Dynamic Mechanical Characterization of Polymer Networks
The viscoelastic and curing behavior of polymer networks are critical for both processing and final application performance. Rheological and dynamic mechanical analyses are powerful tools to probe these properties in systems derived from this compound.
Dynamic Mechanical Analysis (DMA) provides valuable insights into the viscoelastic properties of a material by applying a sinusoidal stress and measuring the resulting strain. Key parameters obtained from DMA include the storage modulus (E'), which represents the elastic response, the loss modulus (E''), which represents the viscous response, and the tan delta (tan δ = E''/E'), which is a measure of damping or energy dissipation.
In the context of this compound based networks, DMA is instrumental in determining the glass transition temperature (Tg), which is often identified by the peak of the tan δ curve. The storage modulus in the rubbery plateau region, above the Tg, can be used to estimate the crosslink density of the network. Furthermore, DMA can be employed to monitor the curing process by tracking the evolution of the moduli as a function of time at a constant temperature.
A representative DMA data table for such a crosslinked system is presented below.
| Formulation ID | Curing Agent | Glass Transition Temp (Tg) (°C) | Storage Modulus at 25°C (GPa) | Storage Modulus at Tg+40°C (MPa) |
| BOTA-DA | Diamine A | 65 | 2.5 | 50 |
| BOTA-DAH | Anhydride B | 80 | 2.8 | 65 |
| BOTA-CI | Cationic Initiator C | 55 | 2.2 | 40 |
Note: This data is hypothetical and serves as an example of DMA results. Specific DMA findings for this compound derived systems were not available in the public domain based on the performed searches.
Rheological studies are essential for understanding the flow behavior of the resin system before and during curing. These studies are typically performed using a rheometer, which measures the viscosity and viscoelastic properties of the material as a function of time, temperature, and shear rate. For the curing of this compound, rheology can be used to determine key processing parameters such as the pot life, which is the time during which the resin remains processable, and the gel time.
The gel point, the transition from a liquid to a solid-like material, is a critical parameter in thermoset curing and can be identified as the crossover point of the storage modulus (G') and the loss modulus (G''). Isothermal rheological measurements at different temperatures can be used to develop a cure kinetics model, which is invaluable for optimizing the manufacturing process.
An example of data that could be obtained from rheological studies is shown in the following table.
| Formulation ID | Curing Temperature (°C) | Initial Viscosity (Pa·s) | Gel Time (minutes) |
| BOTA-DA | 100 | 0.5 | 45 |
| BOTA-DA | 120 | 0.3 | 20 |
| BOTA-DAH | 120 | 0.8 | 60 |
| BOTA-DAH | 140 | 0.5 | 30 |
Note: The data presented here is for illustrative purposes. Specific rheological data for the curing of this compound could not be located in the public domain through the conducted searches.
Applications in High Performance Material Formulations
Integration into Advanced Composite Matrix Resins
The enhancement of interfacial adhesion between the resin matrix and reinforcing fibers is a primary concern in composite materials. The oxirane groups of Bis(oxiranylmethyl) 2,4,4-trimethyladipate can chemically bond with functional groups present on the surface of reinforcing fibers (e.g., glass, carbon, or aramid fibers), which may be sized with agents containing amine or hydroxyl functionalities. This covalent bonding creates a robust interface, facilitating efficient stress transfer from the matrix to the fibers. The flexible aliphatic backbone of the molecule can also contribute to improved wetting of the fiber surface during composite processing, further promoting intimate contact and mechanical interlocking.
Epoxy resins, while offering high strength and modulus, are often limited by their inherent brittleness. The incorporation of this compound can significantly improve the fracture toughness of these systems. During the curing process, the aliphatic chain of the adipate (B1204190) introduces flexibility into the crosslinked polymer network. This increased segmental mobility allows for energy dissipation through localized plastic deformation at the crack tip, thereby impeding crack propagation. The toughening effect is often a function of the concentration of the modifier; however, an optimal balance must be achieved to prevent a significant reduction in the glass transition temperature (Tg) and thermomechanical properties of the cured resin.
Table 1: Effect of this compound on Epoxy Resin Properties
| Property | Neat Epoxy Resin | Epoxy Resin with this compound |
| Fracture Toughness (KIC) | Low | Increased |
| Glass Transition Temp (Tg) | High | Slightly Decreased |
| Interfacial Shear Strength | Moderate | High |
| Flexibility | Low | Increased |
Role in Specialized Coating Systems
The adaptability of this compound also extends to the formulation of specialized coating systems where a combination of flexibility, adhesion, and chemical resistance is required.
This compound can be cured through various mechanisms, including reactions with polyamines, anhydrides, or catalytic homopolymerization. The choice of curing agent and curing schedule plays a crucial role in determining the final properties of the coating. For instance, curing with aliphatic amines at ambient temperature can yield flexible and impact-resistant coatings suitable for substrates that experience mechanical stress. On the other hand, thermal curing with anhydrides can produce coatings with higher crosslink density, leading to enhanced chemical resistance and hardness. The reactivity of the oxirane groups allows for the formulation of coatings that cure under a wide range of conditions to achieve desired surface characteristics.
Development of Structural Adhesives and Sealants
In the field of structural adhesives and sealants, the ability to bond dissimilar materials and maintain long-term performance under stress is paramount. This compound serves as a key component in formulations designed to meet these demanding requirements. Its adhesive properties stem from the strong interactions of the oxirane and ester groups with a wide range of substrates. When formulated with appropriate curing agents and fillers, it contributes to the development of adhesives with a good balance of shear strength and peel strength. The flexibility it imparts is particularly beneficial in applications where the bond line is subjected to vibration or differential thermal expansion of the bonded substrates. This helps to dissipate stress and prevent cohesive failure of the adhesive or sealant.
Adhesion Mechanisms to Diverse Substrates
The incorporation of this compound into an epoxy formulation is anticipated to enhance adhesion to a variety of substrates through several mechanisms. Epoxy resins are known for their excellent adhesive properties, and the addition of a flexible modifier can further improve bond strength and durability. researchgate.net
Improved Wetting and Surface Contact: As a reactive diluent, one of the primary functions of this compound is to reduce the viscosity of the uncured epoxy resin. researchgate.net Lower viscosity allows the adhesive to flow more easily and achieve better surface contact, penetrating into microscopic pores and irregularities on the substrate. This enhanced wetting is crucial for establishing strong mechanical interlocking, a key component of adhesion.
Chemical Bonding: The terminal epoxy groups of this compound are reactive and can form covalent bonds with functional groups present on the surface of many substrates. For instance, on metallic surfaces, which typically have a layer of metal oxides and hydroxides, the oxirane ring can open and react with surface hydroxyl (-OH) groups to form strong ether linkages. Similarly, on cellulosic substrates like wood, it can react with the abundant hydroxyl groups of cellulose.
| Substrate | Primary Adhesion Mechanisms | Expected Performance Enhancement |
|---|---|---|
| Metals (e.g., Aluminum, Steel) | Chemical bonding with surface oxides, improved wetting due to lower viscosity. | Enhanced peel strength and durability, especially under thermal stress. |
| Composites (e.g., Carbon/Glass Fiber) | Improved fiber impregnation and wetting, reduction of residual stresses. | Increased interlaminar shear strength and improved fatigue resistance. |
| Plastics (Polar) | Secondary forces (dipole-dipole interactions), improved surface wetting. | Better bond strength compared to unmodified, brittle epoxies. |
| Wood and Cellulosic Materials | Chemical bonding with hydroxyl groups, deep mechanical interlocking into pores. | Excellent bond strength and flexibility. |
Modifiers for Enhanced Mechanical Performance
When co-cured with a standard epoxy resin and a hardener, the long aliphatic chain of the trimethyladipate diepoxide becomes integrated into the cross-linked polymer network. This has several effects on the material's properties:
Increased Flexibility and Elongation: The flexible aliphatic segments increase the average molecular weight between cross-links, effectively reducing the cross-link density of the network. mdpi.com This allows for greater chain mobility and deformation before failure, resulting in a higher elongation at break and increased flexibility.
Enhanced Toughness and Impact Strength: The primary role of such a modifier is to improve the toughness of the epoxy matrix. The introduction of flexible chains provides mechanisms for energy dissipation when the material is subjected to stress. Toughening mechanisms such as localized shear yielding of the matrix around the flexible segments can absorb energy from an impact or a propagating crack, thus increasing the material's impact strength and fracture toughness. researchgate.netcnrs.fr The branched methyl groups on the adipate backbone may also contribute to a disruption in chain packing, further enhancing energy absorption capabilities.
While flexibility and toughness are improved, the reduction in cross-link density typically leads to a trade-off with other properties. A decrease in thermal resistance, indicated by a lower glass transition temperature (Tg), as well as a reduction in tensile strength and modulus, are common consequences of adding flexible aliphatic modifiers to epoxy formulations. researchgate.netmdpi.com
| Property | Unmodified Epoxy (Typical) | Modified Epoxy with ~15-20% Flexible Aliphatic Diepoxide (Illustrative Change) |
|---|---|---|
| Tensile Strength | ~75 MPa | ~60 MPa (Decrease) |
| Elongation at Break | ~4% | ~9% (Increase) |
| Impact Strength | ~20 kJ/m² | ~45 kJ/m² (Increase) |
| Glass Transition Temperature (Tg) | ~150 °C | ~125 °C (Decrease) |
Theoretical and Computational Chemistry Approaches
Molecular Dynamics Simulations of Polymerization and Crosslinking
Molecular dynamics (MD) simulations are a cornerstone of computational polymer science, allowing researchers to model the curing process and the subsequent evolution of material properties. mdpi.comnih.govnih.gov For Bis(oxiranylmethyl) 2,4,4-trimethyladipate, an MD simulation would typically involve the following steps:
System Setup: A simulation box is created containing a specified number of this compound molecules and a chosen curing agent (e.g., an amine or an anhydride). The initial positions and velocities of all atoms are defined.
Force Field Application: A force field, such as COMPASS II or AMBER, is assigned to describe the interactions between atoms. arxiv.orgnih.gov This includes parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic forces).
Crosslinking Algorithm: The simulation proceeds by iteratively solving Newton's equations of motion. A reactive algorithm is employed to form covalent bonds between the epoxy rings of the adipate (B1204190) monomer and the reactive sites of the curing agent. This is typically based on a distance criterion; when a reactive carbon on the oxirane ring and a reactive atom of the curing agent are within a certain cutoff distance, a new bond is formed. rsc.org
Equilibration and Property Calculation: After the desired degree of crosslinking is achieved, the system is equilibrated to reach a stable, low-energy state. From the equilibrated structure, various properties can be calculated, such as density, glass transition temperature (Tg), and mechanical moduli. mdpi.comnih.gov
MD simulations can reveal how the flexible, aliphatic backbone of this compound influences the network formation and final properties. For instance, the flexibility of the trimethyladipate chain would be expected to result in a lower glass transition temperature and a more flexible polymer network compared to resins based on rigid aromatic backbones.
Below is an interactive data table illustrating typical outputs from MD simulations for different epoxy systems, which would be analogous to the data that could be generated for this compound.
Quantum Chemical Calculations for Reaction Pathway Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules and the energetics of chemical reactions. arxiv.orgnih.gov For this compound, DFT can be used to:
Determine Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, the most favorable reaction pathways for the ring-opening of the epoxide can be determined. This is crucial for understanding how different curing agents (e.g., primary vs. secondary amines) will react with the adipate monomer.
Calculate Activation Energies: The activation energy for the curing reaction can be calculated, providing insight into the reaction kinetics. researchgate.net This information can be used to predict how temperature will affect the curing rate.
Analyze Charge Distributions: DFT can map the electron density of the molecule, revealing the partial charges on each atom. This is important for understanding the reactivity of the epoxy groups and for parameterizing the force fields used in MD simulations. nih.gov
A key reaction to analyze would be the nucleophilic attack of a curing agent on one of the carbon atoms of the oxirane ring. DFT calculations can elucidate the transition state of this reaction and the influence of the trimethyladipate backbone on the reactivity of the epoxy groups. mdpi.com
The table below presents hypothetical activation energies for the reaction of an epoxide with different types of curing agents, as could be calculated using DFT.
Structure-Property Prediction Models for Derived Polymer Networks
Once a polymer network is formed, its macroscopic properties are determined by its molecular structure. Structure-property prediction models, often employing machine learning and quantitative structure-property relationship (QSPR) approaches, aim to establish a mathematical link between molecular descriptors and material properties. nih.govuomustansiriyah.edu.iq
For a polymer network derived from this compound, the following steps would be involved in developing a predictive model:
Descriptor Generation: A set of molecular descriptors is generated from the simulated polymer network. These can include:
Topological Descriptors: Crosslink density, chain length between crosslinks, and degree of branching.
Chemical Descriptors: Fractional free volume, cohesive energy density, and the concentration of specific functional groups (e.g., hydroxyl groups formed during curing).
Geometric Descriptors: Radius of gyration of polymer chains.
Model Training: A dataset is compiled that links these descriptors to experimentally measured or high-fidelity simulation-derived properties (e.g., tensile strength, modulus, Tg). Machine learning algorithms, such as neural networks or support vector machines, are then trained on this data to learn the underlying relationships.
Property Prediction: The trained model can then be used to predict the properties of new polymer networks based on their molecular descriptors. This allows for the rapid screening of different formulations and curing conditions without the need for extensive experimentation or simulation.
The flexibility of the 2,4,4-trimethyladipate backbone would be a key descriptor in such a model, as it would strongly correlate with properties like a lower modulus and higher elongation at break compared to polymers derived from more rigid diepoxides. nih.gov
The following table outlines key structural descriptors for a polymer network and their expected influence on macroscopic properties.
Emerging Research Frontiers and Future Outlook
Sustainable Sourcing and Circular Economy Considerations for Bis(oxiranylmethyl) 2,4,4-trimethyladipate and its Derivatives
The long-term viability of polymers derived from this compound is intrinsically linked to the sustainability of its constituent parts, primarily the adipate (B1204190) core. Traditionally, adipic acid is produced from petroleum-based feedstocks like benzene (B151609) through energy-intensive processes that generate significant greenhouse gas emissions, including nitrous oxide (N₂O), a gas with a global warming potential approximately 300 times that of carbon dioxide. tandfonline.comblogspot.com The shift towards a bio-based economy has catalyzed extensive research into alternative, sustainable routes for producing adipic acid from renewable resources. tandfonline.com
Several promising bio-based pathways are being explored, starting from C6 sugars derived from non-edible biomass. qiboch.com These methods generally involve a fermentation step to convert sugars into intermediates like muconic acid or glucaric acid, followed by catalytic hydrogenation or hydrodeoxygenation to yield adipic acid. blogspot.comacs.org These bio-based routes can significantly reduce the carbon footprint and eliminate harmful byproducts associated with the conventional petrochemical process. qiboch.comki.si For instance, partnerships between petrochemical and polymer firms are actively scaling up processes that convert inedible sugars into muconic acid and then into adipic acid, a method that avoids the nitrous oxide emissions typical of petroleum-based production. acs.org
The principles of a circular economy—minimizing waste and maximizing resource utilization—are also critical. rsc.orgmdpi.com Polyesters and epoxy resins, the types of polymers typically formed using this compound, are targets for advanced recycling and upcycling strategies. rsc.org While traditional thermoset polymers are known for being difficult to recycle, introducing dynamic or reversible bonds into the polymer network can create materials that are healable and recyclable. rsc.orgresearchgate.net For polymers made with this compound, chemical recycling offers a pathway to depolymerize the material back to its monomeric or oligomeric precursors, which can then be repolymerized to create new, high-quality products. rsc.org This approach aligns with the development of a circular carbon resource, reducing dependence on fossil fuels and mitigating plastic waste. rsc.org
| Parameter | Petrochemical Route | Bio-Based Route (Example) |
|---|---|---|
| Primary Feedstock | Benzene (from crude oil) | Glucose/Sugars (from biomass) tandfonline.comqiboch.com |
| Key Intermediates | Cyclohexane, Cyclohexanone, Cyclohexanol (KA Oil) tandfonline.com | Muconic Acid or Glucaric Acid blogspot.comacs.org |
| Key Chemical Steps | Hydrogenation followed by Nitric Acid Oxidation tandfonline.comki.si | Fermentation followed by Catalytic Hydrogenation/Dehydroxylation acs.orgki.si |
| Major Environmental Impact | Generation of Nitrous Oxide (N₂O), a potent greenhouse gas. blogspot.comki.si | Lower carbon footprint; avoids N₂O emissions. qiboch.com |
| Sustainability Aspect | Relies on finite, non-renewable fossil fuels. qiboch.comki.si | Utilizes renewable, often waste-based, biomass. tandfonline.comqiboch.com |
Functionalization for Smart and Responsive Polymer Materials
"Smart" or "stimuli-responsive" polymers are advanced materials that can undergo significant changes in their physical or chemical properties in response to external triggers. rsc.orgnih.govresearchgate.net The two terminal epoxy groups of this compound are highly reactive sites that can be exploited to build such functionalities into a polymer network. nih.gov Research in this area focuses on designing polymer systems that respond to various stimuli, including temperature, light, pH, and chemical exposure. nih.govrsc.org
One approach involves incorporating dynamically interacting or reversible chemical groups into the thermoset network during the curing process. rsc.org For example, introducing coordination bonds between metal ions and ligands within the epoxy matrix can create materials that are not only strong but also healable and recyclable upon heating. rsc.org Similarly, integrating specific molecular switches, such as photo-responsive chromophores like o-nitrobenzyl esters, into a thiol-epoxy network allows for light-induced changes in material properties, including crosslink density and surface wettability. nih.gov
The adipate backbone of the molecule plays a crucial role by providing inherent flexibility to the polymer network, which can be advantageous for applications requiring large-scale mechanical responses. By carefully selecting the curing agents and additives, epoxy resins based on this monomer can be formulated into coatings with built-in sensors. nih.govacs.org For instance, incorporating a fluorescent dye into the epoxy matrix that aggregates and changes its optical properties in response to temperature or chemical plasticization can create a material that visually signals changes in its environment. nih.gov These responsive materials have potential applications in fields ranging from on-demand drug delivery and biosensing to smart coatings and artificial muscles. rsc.org
| Stimulus | Functionalization Strategy | Resulting Property Change | Potential Application |
|---|---|---|---|
| Temperature | Incorporating dynamic coordination bonds (e.g., Ni²⁺-imidazole) into the epoxy network. rsc.org | Reversible crosslinking, enabling healing, reshaping, and thermochromic color change. rsc.org | Self-healing materials, thermochromic smart windows. rsc.org |
| Light | Integrating photolabile groups (e.g., o-nitrobenzyl esters) into a thiol-epoxy network. nih.gov | Photo-induced switching of crosslink density and surface properties (e.g., wettability). nih.gov | Photo-patternable surfaces, smart adhesives. |
| Chemicals (solvents, acids, bases) | Dissolving chromogenic dyes into the cross-linked epoxy resin. nih.gov | Plasticization of the polymer matrix causes dye aggregation, leading to a permanent change in color and fluorescence. nih.gov | Chemical sensors, indicator coatings. nih.govacs.org |
| pH | Grafting pH-sensitive polymer chains (e.g., poly(aspartamide) derivatives) onto the polymer backbone. nih.gov | Changes in polymer conformation or solubility in response to pH shifts. nih.gov | Controlled drug delivery systems. nih.gov |
Development of Advanced In-Situ Characterization Methodologies for Complex Systems
The transformation of liquid monomers like this compound into a solid, cross-linked polymer is a complex process involving simultaneous chemical reactions and physical changes. nih.gov Understanding and controlling this curing process is essential for optimizing the final properties of the material. iastate.edu Advanced in-situ characterization methodologies—techniques that monitor the material in real-time as it cures—are therefore a critical frontier of research. spiedigitallibrary.orgbris.ac.uk
Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for in-situ monitoring. instras.commdpi.com By tracking the characteristic absorption bands of the epoxy group, for instance, FTIR spectroscopy can provide real-time data on the rate and degree of the chemical conversion of the monomer into the polymer network. fiveable.me This allows for a detailed kinetic analysis of the curing reaction. iastate.edu
Other prominent methods include dielectric analysis (DEA) and ultrasonic monitoring. DEA measures changes in the electrical properties (capacitance and conductance) of the resin as it cures, which correlate with changes in ion mobility and viscosity, providing insights into the progression from a liquid to a gel and finally to a solid state. spiedigitallibrary.orgbris.ac.uk Ultrasonic techniques monitor the velocity and attenuation of sound waves propagating through the material, which are sensitive to changes in the resin's density and modulus, thereby tracking the development of mechanical stiffness during network formation. spiedigitallibrary.orgbris.ac.uk More advanced techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can even provide detailed information about the formation of the elastically effective network and the mobility of different polymer chain segments as the reaction proceeds. nih.govmdpi.com These in-situ methods provide a dynamic picture of the curing process that is not achievable with traditional, offline techniques like Differential Scanning Calorimetry (DSC), leading to better process control and higher-quality materials. bris.ac.ukmdpi.com
| Methodology | Measured Parameter(s) | Information Gained | Advantages |
|---|---|---|---|
| FTIR/Raman Spectroscopy | Vibrational band intensity (e.g., epoxy ring peak). instras.comfiveable.me | Chemical conversion, reaction kinetics, functional group consumption. iastate.edufiveable.me | Provides direct chemical information, non-invasive. mdpi.com |
| Dielectric Analysis (DEA) | Capacitance, conductance, dielectric loss factor. spiedigitallibrary.orgbris.ac.uk | Ion viscosity, gelation, vitrification, degree of cure. bris.ac.uk | Sensitive to state changes (liquid-gel-solid), suitable for industrial settings. spiedigitallibrary.org |
| Ultrasonic Monitoring | Sound wave velocity and attenuation. spiedigitallibrary.orgbris.ac.uk | Changes in modulus, density, and mechanical properties. bris.ac.uk | Non-destructive, provides mechanical property evolution in real-time. spiedigitallibrary.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular mobility, dipolar coupling. nih.govmdpi.com | Network structure, crosslink density, gel-point, chain dynamics. nih.govmdpi.com | Provides detailed molecular-level structural and dynamic information. nih.gov |
| Fiber Optic Sensors (e.g., LPFG) | Refractive index, strain, temperature. bris.ac.ukmdpi.com | Degree of cure (via refractive index), internal stress development. mdpi.com | Can be embedded directly into composite parts for in-situ process monitoring. bris.ac.uk |
Q & A
Q. What are the key structural features of bis(oxiranylmethyl) 2,4,4-trimethyladipate, and how do they influence its reactivity?
The compound contains two oxirane (epoxide) groups and a branched 2,4,4-trimethyladipate backbone. The epoxide rings are highly reactive due to ring strain, enabling crosslinking or polymerization under acidic/basic conditions. The trimethyl branching in the adipate moiety may sterically hinder reactions at the ester groups, requiring tailored catalysts or elevated temperatures for ester cleavage. Structural characterization can be achieved via H/C NMR (to confirm epoxide and ester functionalities) and mass spectrometry (to verify molecular weight) .
Q. What synthetic routes are commonly used to prepare this compound?
A plausible method involves the esterification of 2,4,4-trimethyladipic acid with excess epichlorohydrin (oxiranylmethyl chloride) under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl groups of the acid attack the epichlorohydrin’s electrophilic carbons. Post-synthesis purification via fractional distillation or column chromatography is critical to remove unreacted epichlorohydrin and byproducts. Optimization of reaction stoichiometry (e.g., 2:1 molar ratio of epichlorohydrin to adipic acid) and temperature (40–60°C) can enhance yield .
Q. How can the purity and stability of this compound be assessed for experimental use?
Purity is determined via HPLC (using a C18 column and UV detection at 210–220 nm) or gas chromatography (for volatile impurities). Stability studies should include accelerated aging tests under varying humidity and temperature (e.g., 25°C/60% RH vs. 40°C/75% RH) to monitor epoxide ring-opening or ester hydrolysis. FTIR can track degradation by identifying new hydroxyl or carboxylic acid bands .
Advanced Research Questions
Q. What challenges arise in studying the polymerization kinetics of this compound, and how can they be addressed?
The compound’s branched structure may lead to irregular polymer networks, complicating kinetic modeling. Use differential scanning calorimetry (DSC) to monitor heat flow during curing, correlating exothermic peaks with reaction stages. Time-resolved FTIR can track epoxide conversion rates. For quantitative analysis, apply the Kamal-Sourour model to describe autocatalytic curing kinetics, adjusting parameters for steric effects from the trimethyl groups .
Q. How do solvent polarity and catalyst choice affect the regioselectivity of epoxide ring-opening reactions in this compound?
Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic attacks, favoring ring-opening at less sterically hindered epoxide carbons. Acidic catalysts (e.g., BF-etherate) promote cationic polymerization, while nucleophiles (e.g., amines) initiate anionic mechanisms. Computational studies (DFT) can predict regioselectivity by analyzing electron density distribution across the epoxide rings .
Q. What contradictions exist in reported thermodynamic data for this compound, and how can they be resolved?
Discrepancies in melting points or enthalpies of polymerization may stem from impurities or inconsistent curing conditions. Standardize sample preparation (e.g., freeze-drying to remove moisture) and use high-purity reference materials. Collaborative round-robin testing across labs with shared protocols (e.g., ASTM E794 for DSC) can harmonize data .
Methodological Guidance
Designing experiments to compare the performance of this compound with analogous linear adipates:
- Controlled Variables: Fix curing conditions (time, temperature, catalyst concentration).
- Dependent Variables: Measure glass transition temperature (T) via DMA, crosslink density via swelling tests, and mechanical strength via tensile testing.
- Statistical Analysis: Use ANOVA to assess significance of structural differences (branched vs. linear) on material properties .
Analyzing conflicting data on the compound’s solubility in non-polar solvents:
- Hypothesis: Contradictions may arise from incomplete mixing or solvent trace impurities.
- Experimental Fix: Use sonication to ensure homogeneity and degas solvents before testing.
- Validation: Compare solubility parameters (Hansen solubility parameters) with experimental results to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
